molecular formula C7H16N2O B6202444 methyl[2-(morpholin-3-yl)ethyl]amine CAS No. 1511116-03-2

methyl[2-(morpholin-3-yl)ethyl]amine

Cat. No. B6202444
CAS RN: 1511116-03-2
M. Wt: 144.2
InChI Key:
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Description

Methyl[2-(morpholin-3-yl)ethyl]amine is a derivative of morpholine . Morpholine is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen . It is physically a liquid with no color and has a fish-like or ammonia odor . It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive .


Synthesis Analysis

Morpholines are frequently synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of morpholine is C4H9NO . The molecular weight is 87.12036 . The molar refractivity is 23.40 ± 0.3 cm3 and the molar volume is 93.5 ± 3.0 cm3 . The index of refraction is 1.414 ± 0.02 .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a density of 1.0±0.1 g/cm3 . The boiling point is 202.6±20.0 °C at 760 mmHg . The melting point is 24 °C . The flash point is 76.3±21.8 °C .

Safety and Hazards

Morpholine is flammable and corrosive . It has a flash point of 31 °C (88 °F; 304 K) and an autoignition temperature of 275 °C (527 °F; 548 K) . The lethal dose or concentration (LD, LC) is 1220 mg/kg (mammal, oral), 525 mg/kg (mouse, oral), and 1050 mg/kg (rat, oral) .

Future Directions

Morpholine and its derivatives have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research could focus on developing more efficient synthetic methods for morpholine derivatives and studying their potential use in the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[2-(morpholin-3-yl)ethyl]amine involves the reaction of morpholine with 2-bromoethanol followed by reduction with sodium borohydride and subsequent alkylation with methyl iodide.", "Starting Materials": [ "Morpholine", "2-Bromoethanol", "Sodium borohydride", "Methyl iodide" ], "Reaction": [ "Step 1: Morpholine is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(morpholin-3-yl)ethanol.", "Step 2: 2-(morpholin-3-yl)ethanol is then reduced with sodium borohydride to form 2-(morpholin-3-yl)ethanamine.", "Step 3: 2-(morpholin-3-yl)ethanamine is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to form methyl[2-(morpholin-3-yl)ethyl]amine." ] }

CAS RN

1511116-03-2

Molecular Formula

C7H16N2O

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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